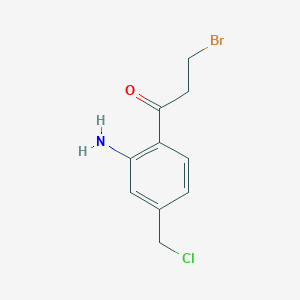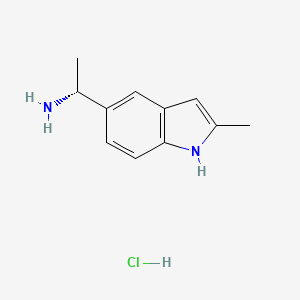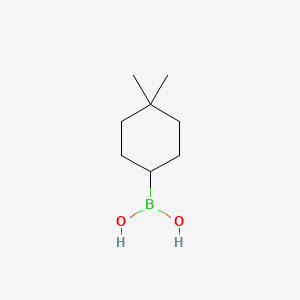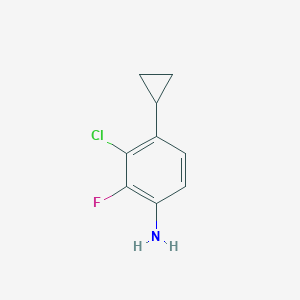
3-Chloro-4-cyclopropyl-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-cyclopropyl-2-fluoroaniline: is an organic compound with the molecular formula C9H9ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine, cyclopropyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclopropyl-2-fluoroaniline typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluoronitrobenzene.
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-4-cyclopropyl-2-fluoroaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrogenated aniline derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Chloro-4-cyclopropyl-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, cyclopropyl, and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
3-Chloro-4-fluoroaniline: Similar structure but lacks the cyclopropyl group.
3-Chloro-2-fluoroaniline: Similar structure but with the fluorine atom in a different position.
4-Chloro-2-fluoroaniline: Similar structure but with the chlorine and fluorine atoms in different positions.
Uniqueness: 3-Chloro-4-cyclopropyl-2-fluoroaniline is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to its analogs. The cyclopropyl group can influence the compound’s steric and electronic characteristics, potentially leading to different reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyl-2-fluoroaniline |
InChI |
InChI=1S/C9H9ClFN/c10-8-6(5-1-2-5)3-4-7(12)9(8)11/h3-5H,1-2,12H2 |
InChI Key |
HWZGEVCYZFZHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=C(C=C2)N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


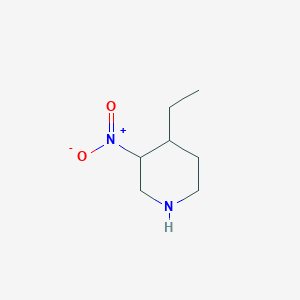
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)

![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)
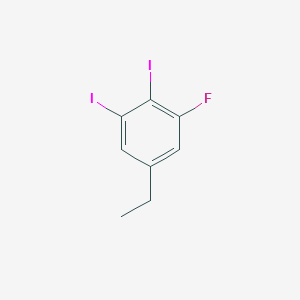
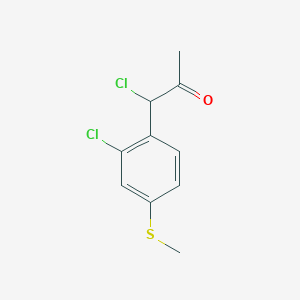
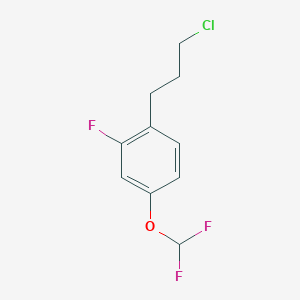
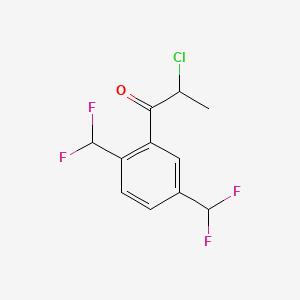
![5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B14047871.png)
![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)

